1-(6-phenylpyrimidin-4-yl)-N-(2-(trifluoromethoxy)benzyl)azetidine-3-carboxamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial field.
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound, including its atomic arrangement and bonding. Tools like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Synthesis and Biological Evaluation
Anticancer and Anti-inflammatory Agents : A study focused on the synthesis of novel pyrazolopyrimidines derivatives, evaluating their cytotoxic and anti-inflammatory activities. The synthesized compounds showed promising results in inhibiting cancer cell growth and 5-lipoxygenase, an enzyme involved in inflammatory processes (Rahmouni et al., 2016).
Antimicrobial Activity : Research on substituted benzamide derivatives has demonstrated significant antibacterial and antifungal activities, highlighting the potential of these compounds in developing new antimicrobial agents (Vijaya Laxmi et al., 2019).
Synthesis Techniques and Characterization
Green Chemistry Approaches : The use of ultrasound-assisted synthesis for creating anti-tubercular scaffolds showcases the application of green chemistry techniques in enhancing reaction efficiency and reducing environmental impact (Nimbalkar et al., 2018).
Marine-sourced Natural Products : Efforts in synthesizing marine-sourced natural products via the preparation of pyrimidinyl benzamides illustrate the importance of natural compounds as templates for drug development. This research emphasizes nature's role in yielding effective antibacterial agents (Joshi & Dodge, 2021).
Advanced Materials and Chemical Synthesis
- Heterocyclic Compounds : The development of novel heterocyclic compounds with potential applications in materials science and pharmaceuticals is a key area of research. Studies have explored the synthesis of various pyrimidine derivatives, offering insights into their structural and functional properties (Abdallah et al., 2009).
Safety And Hazards
This involves identifying any potential safety risks or hazards associated with the compound, including its toxicity, flammability, and environmental impact.
Future Directions
This involves discussing potential future research directions or applications for the compound.
properties
IUPAC Name |
1-(6-phenylpyrimidin-4-yl)-N-[[2-(trifluoromethoxy)phenyl]methyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4O2/c23-22(24,25)31-19-9-5-4-8-16(19)11-26-21(30)17-12-29(13-17)20-10-18(27-14-28-20)15-6-2-1-3-7-15/h1-10,14,17H,11-13H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBLRLAJRGNALV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-phenylpyrimidin-4-yl)-N-(2-(trifluoromethoxy)benzyl)azetidine-3-carboxamide |
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